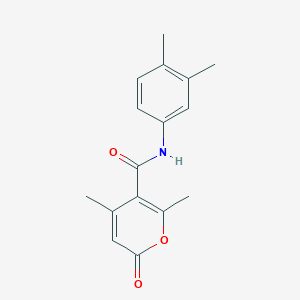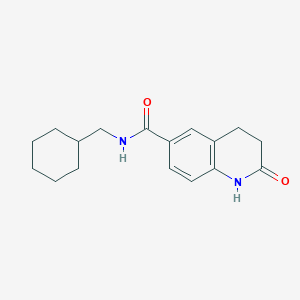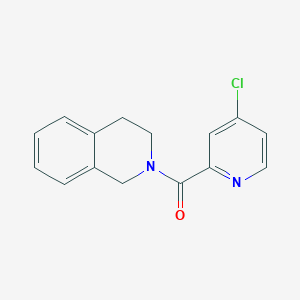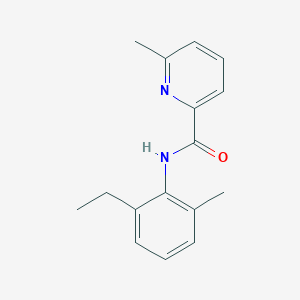
N-(3,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that acts as a neuromodulator in the central nervous system (CNS) and plays a crucial role in regulating various physiological processes, including sleep, pain, inflammation, and cardiovascular function. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and are involved in numerous signaling pathways.
作用機序
N-(3,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor with high affinity and specificity, preventing the binding of adenosine and blocking its inhibitory effects on neurotransmitter release. This results in an increase in synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory properties in animal models of pain and inflammation. It has also been shown to have neuroprotective effects in models of ischemia and neurodegenerative diseases. In addition, this compound has been shown to modulate cardiovascular function by reducing heart rate and blood pressure.
実験室実験の利点と制限
One advantage of using N-(3,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide in lab experiments is its high selectivity and specificity for the adenosine A1 receptor. This allows researchers to study the role of this receptor in various physiological and pathological conditions without the confounding effects of other adenosine receptor subtypes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
将来の方向性
There are several future directions for research on N-(3,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide. One area of interest is the role of adenosine A1 receptors in the regulation of sleep and wakefulness. This compound has been shown to increase wakefulness and reduce sleep in animal models, suggesting that this receptor may be a potential target for the treatment of sleep disorders. Another area of interest is the role of adenosine A1 receptors in the regulation of pain and inflammation. This compound has been shown to have analgesic and anti-inflammatory properties, and further research is needed to elucidate the underlying mechanisms and potential therapeutic applications. Additionally, the development of more potent and selective adenosine A1 receptor antagonists may lead to the discovery of novel treatments for a variety of neurological and cardiovascular diseases.
合成法
N-(3,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylphenylacetonitrile with ethyl acetoacetate in the presence of sodium ethoxide to form the corresponding pyranone intermediate. This intermediate is then reacted with methanesulfonyl chloride to form the mesylate, which is subsequently treated with ammonia to yield this compound.
科学的研究の応用
N-(3,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has been extensively used as a pharmacological tool to study the role of adenosine A1 receptors in various physiological and pathological conditions. Adenosine A1 receptors are involved in the regulation of synaptic transmission, neuronal excitability, and neuroprotection in the CNS. This compound has been shown to block the inhibitory effects of adenosine on neurotransmitter release, leading to an increase in synaptic transmission and neuronal excitability. This effect has been implicated in the analgesic and anti-inflammatory properties of this compound.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-9-5-6-13(7-10(9)2)17-16(19)15-11(3)8-14(18)20-12(15)4/h5-8H,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTUEZYFZQWIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(OC(=O)C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7472300.png)
![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)

![N-[5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B7472326.png)

![N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7472339.png)
![N,N-dimethyl-3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7472346.png)
![1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472348.png)


